REACTION_CXSMILES
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ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[I:13])=[O:5].[OH:14]S(O)(=O)=O>>[I:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[C:3]2=[O:14]
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Name
|
|
Quantity
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3.2 g
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Type
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reactant
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Smiles
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ON=CC(=O)NC1=C(C=CC=C1)I
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction completion, the reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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poured
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Type
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CUSTOM
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Details
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into crushed ice
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Type
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CUSTOM
|
Details
|
A brown color solid product precipitated
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Type
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FILTRATION
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Details
|
It was then filtered
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Type
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WASH
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Details
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washed with chilled water several times
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Type
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CUSTOM
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Details
|
dried in a vacuum oven
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Name
|
|
Type
|
product
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Smiles
|
IC=1C=CC=C2C(C(NC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |